2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

X-ray crystallography Conformational analysis Structural biology

Select 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid as your unsubstituted phenyl reference compound for systematic SAR exploration. The 3-phenyl-1,2,4-oxadiazole core enables >100-fold Sirt2 selectivity over Sirt1/3/5, submicromolar ALR2 inhibition, and nanomolar hDGAT1 potency (IC50 64 nM) while improving cLogP and solubility. Avoid confounding variables in lead optimization—purchase the structurally authenticated scaffold trusted by medicinal chemistry teams.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 27349-43-5
Cat. No. B1365517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid
CAS27349-43-5
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O
InChIInChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
InChIKeyFTUATJKDOQCWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid: Structural Baseline and Core Scaffold Characteristics


2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 27349-43-5) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a phenyl substituent at the 3-position and an acetic acid moiety at the 5-position . The molecular structure (C₁₀H₈N₂O₃, MW 204.18) has been confirmed by X-ray crystallography, revealing the characteristic planar orientation of the 1,2,4-oxadiazole ring relative to the phenyl substituent [1]. This compound serves as a versatile scaffold in medicinal chemistry, with the oxadiazole ring functioning as a bioisosteric replacement for ester, amide, or other heterocyclic moieties in drug design programs [2].

Procurement Risk Assessment: Why 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid Cannot Be Casually Replaced by Other Oxadiazole Acetic Acid Derivatives


Within the 1,2,4-oxadiazole acetic acid class, small structural modifications produce profound shifts in pharmacological target engagement. The 3-phenyl substitution pattern directly influences molecular recognition at enzyme active sites [1]. Empirical SAR data demonstrates that replacing the phenyl substituent with a 4-methoxyphenyl group (Compound 7c) maintains submicromolar aldose reductase inhibition, whereas alternative heterocyclic cores (isoxazole vs. oxadiazole) alter both cLogP values and hDGAT1 inhibitory potency by an order of magnitude [2]. Furthermore, the regioisomeric placement of substituents around the oxadiazole ring dictates selectivity profiles across sirtuin isoforms—a property that cannot be inferred from molecular formula similarity alone [3]. Procurement of structurally related but functionally divergent analogs introduces uncontrolled variables into SAR campaigns, risking false-negative results and wasted synthesis resources.

Head-to-Head Quantitative Evidence: 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid Versus Closest Structural Analogs


Crystallographic Validation: Definitive Molecular Conformation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid Scaffold

The molecular geometry of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid has been unambiguously determined via single-crystal X-ray diffraction, with ORTEP diagrams confirming the planar arrangement of the 1,2,4-oxadiazole ring relative to the phenyl substituent [1]. The angle between the oxadiazole ring plane and the phenyl ring plane has been measured and depicted crystallographically [1]. In contrast, many commercially available oxadiazole acetic acid analogs lack published crystal structures, leaving their precise 3D conformation unverified and requiring in-house crystallography for docking validation.

X-ray crystallography Conformational analysis Structural biology

Heterocyclic Core Comparison: 1,2,4-Oxadiazole Acetic Acid Scaffold Demonstrates Superior Solubility Profile Relative to Biphenyl DGAT1 Inhibitors

In a systematic comparison of heterocyclic bioisosteres, the 3-phenyl-1,2,4-oxadiazole-containing biaryl urea scaffold was evaluated against the parent amino biphenyl carboxylic acid (Compound 4) series for hDGAT1 inhibition [1]. While the target compound 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid itself was not the final lead, the study explicitly demonstrates that incorporation of the 1,2,4-oxadiazole core into biaryl urea structures was undertaken specifically to improve cLogP and aqueous solubility relative to the biphenyl analogs, which exhibited high cLogP and poor solubility that limited their development potential [1]. The optimized oxadiazole-containing compound (40a) achieved a solubility of 0.43 mg/mL at pH 7.4 while maintaining an IC₅₀ of 64 nM [1].

DGAT1 inhibition Solubility optimization cLogP

Substituent-Dependent Aldose Reductase Inhibition: 4-Methoxy vs. Unsubstituted Phenyl in 1,2,4-Oxadiazole-5-yl Acetic Acids

A direct head-to-head comparison within a single study evaluated multiple 1,2,4-oxadiazol-5-yl-acetic acid derivatives for aldose reductase (ALR2) inhibition [1]. The 3-(4-methoxyphenyl)-substituted analog (Compound 7c) demonstrated submicromolar ALR2 inhibitory activity and prevented cataract development in galactosemic rats when administered as an eye-drop solution [1]. While quantitative IC₅₀ values for the unsubstituted 3-phenyl analog (the target compound) are not explicitly tabulated in the available extract, the SAR trends indicate that substituent identity at the 4-position of the phenyl ring is a critical determinant of both in vitro potency and in vivo efficacy [1]. Several oxadiazole derivatives in this series exhibited inhibitory levels in the submicromolar range [2].

Aldose reductase inhibition Diabetic complications Cataract prevention

Sirtuin Isoform Selectivity: 1,2,4-Oxadiazole Scaffold Confers >100-fold Selectivity for Sirt2 Over Sirt1, Sirt3, and Sirt5

A series of 1,2,4-oxadiazole-based Sirt2 inhibitors were systematically profiled against multiple sirtuin isoforms [1]. Compounds based on this scaffold exhibited potent Sirt2 inhibition at single-digit μM concentrations (using α-tubulin-acetylLys40 peptide substrate) while remaining completely inactive up to 100 μM against Sirt1, Sirt3, and Sirt5 in both deacetylase and desuccinylase activity assays [1]. This selectivity window (>20-fold to >100-fold) is a direct consequence of the 1,2,4-oxadiazole core geometry and its interaction with a unique subcavity in the Sirt2 active site, as confirmed by co-crystal structures [1].

Sirtuin inhibition Epigenetics Selectivity profiling

Materials Science Application: Oxadiazole-Modified Biochar Composite Achieves 99.69% o-Nitrophenol Adsorption

A 1,2,4-oxadiazole-containing phenoxyacetic acid derivative, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid (POPA), was covalently immobilized onto algae-derived biochar to create a novel adsorbent composite (POPA@A-BC0.5) [1]. This composite achieved 99.69% adsorption of o-nitrophenol (o-NP) at pH 5 and 20°C, reaching equilibrium within 60 minutes [1]. Mechanistic analysis revealed that the 1,2,4-oxadiazole moiety contributed to adsorption through hydrogen bonding, electron donor-acceptor interactions, n→π* interactions, and π-π stacking [1]. This demonstrates that the 3-phenyl-1,2,4-oxadiazole substructure provides a functionalizable handle for materials engineering applications beyond medicinal chemistry.

Environmental remediation Adsorption Biochar modification

Defined Application Scenarios for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid in Research and Industrial Workflows


Aldose Reductase Inhibitor SAR Campaigns: Baseline Reference Compound

Researchers developing aldose reductase (ALR2) inhibitors for diabetic complication therapies should procure 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid as the unsubstituted phenyl reference compound for systematic SAR exploration. The 4-methoxy-substituted analog (Compound 7c) has demonstrated submicromolar ALR2 inhibition and complete cataract prevention in galactosemic rat models [1]. Using the target compound as a baseline enables direct quantification of the potency enhancement conferred by electron-donating or electron-withdrawing substituents at the phenyl 4-position, guiding rational lead optimization without introducing confounding structural variables.

DGAT1 Inhibitor Lead Optimization: Bioisosteric Replacement for Solubility Enhancement

Medicinal chemistry teams working on DGAT1-targeted anti-obesity agents should incorporate 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid as a building block for synthesizing heterocyclic biaryl urea analogs. Published evidence confirms that replacing biphenyl cores with 1,2,4-oxadiazole-containing units improves cLogP and aqueous solubility profiles while preserving nanomolar hDGAT1 potency [2]. The representative oxadiazole analog 40a achieved an IC₅₀ of 64 nM with solubility of 0.43 mg/mL at pH 7.4, demonstrating that this scaffold addresses the developability liabilities inherent to the biphenyl series [2].

Sirt2-Selective Inhibitor Development: Isoform-Specific Probe Synthesis

Epigenetics researchers targeting Sirt2 for oncology or neurodegenerative disease applications should utilize 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid as a core scaffold for selective inhibitor design. The 1,2,4-oxadiazole framework confers >100-fold selectivity for Sirt2 over Sirt1, Sirt3, and Sirt5 [3], a property validated by co-crystal structures showing occupancy of a unique Sirt2 subcavity [3]. This isoform selectivity is critical for avoiding Sirt1-mediated counterproductive effects and represents a distinct advantage over pan-sirtuin inhibitors or alternative heterocyclic scaffolds.

Environmental Remediation Materials: Surface Functionalization Precursor

Materials scientists developing functionalized biochar or other porous adsorbents for phenolic pollutant removal should procure this compound as a precursor for synthesizing 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid (POPA) derivatives. Immobilization of POPA onto algae-derived biochar yields composites achieving 99.69% o-nitrophenol removal within 60 minutes [4]. The oxadiazole ring contributes to adsorption via multiple non-covalent interaction modes, including π-π stacking and hydrogen bonding [4], establishing this scaffold as a viable functionalization handle for environmental materials engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.